Isovalerylurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-carbamoyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4(2)3-5(9)8-6(7)10/h4H,3H2,1-2H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPBSNKRUDROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340881 | |
| Record name | ISOVALERYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-08-0 | |
| Record name | ISOVALERYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Pathways Involving Isovalerylurea
Precursor-Product Relationships
Isovalerylurea's position in biochemical pathways is defined by its origins from both natural metabolic processes and as a product of drug metabolism.
This compound is structurally related to isovaleric acid, a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). nih.gov The metabolic pathway for leucine degradation involves the conversion of leucine to isovaleryl-CoA. wikipedia.orgresearchgate.net Under normal physiological conditions, the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. nih.govwikipedia.org
In the genetic disorder isovaleric acidemia (IVA), a deficiency in the IVD enzyme leads to the accumulation of isovaleryl-CoA and its derivatives. nih.govuva.nl The body attempts to detoxify the excess isovaleryl-CoA by converting it into other molecules, most notably isovalerylglycine through conjugation with glycine, and to a lesser extent, isovaleryl glucuronide. nih.gov While direct endogenous synthesis of this compound from the isovaleric acid pathway is not a primary documented route, the synthetic preparation of related compounds provides a basis for a potential relationship. For example, the pharmaceutical compound bromisoval (B1667876) (bromovalerylurea) can be synthesized by the bromination of isovaleric acid, followed by a reaction with urea (B33335). wikipedia.org This highlights a chemical plausibility for the formation of a ureide structure from an isovaleric acid backbone.
A significant and clinically relevant pathway for the formation of this compound is through the metabolism of the sedative-hypnotic drug bromvalerylurea (also known as bromisoval). wikipedia.orgnih.govcymitquimica.com Studies on the biotransformation of bromvalerylurea have identified this compound as a major metabolite. nih.gov The metabolic process involves the reductive debromination of the parent compound.
In a study analyzing the metabolites of bromvalerylurea (BVU), three primary derivatives were identified in biological samples:
3-methylbutyrylurea (MVU) : This is another name for this compound.
alpha-(cystein-S-yl)this compound (CVU)
alpha-(N-acetylcystein-S-yl)this compound (AcCVU) nih.gov
This metabolic conversion establishes a clear precursor-product relationship where this compound is a direct downstream product of bromvalerylurea.
Table 1: Precursor-Product Relationships of this compound
| Precursor Compound | Product Compound | Metabolic Context |
|---|---|---|
| Leucine | Isovaleryl-CoA | Normal amino acid catabolism. wikipedia.orgresearchgate.net |
| Isovaleryl-CoA | Isovalerylglycine | Detoxification pathway in Isovaleric Acidemia. nih.govnih.gov |
Enzymatic Transformations of this compound
The biotransformation of this compound, whether in its formation from precursors or its subsequent degradation, is presumed to be catalyzed by enzymes. However, the specific enzymes involved have not been fully characterized.
Detailed information identifying and characterizing the specific enzymes responsible for the metabolism of this compound is limited in scientific literature. The conversion of bromvalerylurea to this compound likely involves a dehalogenase enzyme, but the specific enzyme system has not been fully elucidated. Similarly, the enzymes that catalyze the degradation of this compound in mammals are not well-defined.
In related metabolic fields, specific enzymes are well-known, such as isovaleryl-CoA dehydrogenase in leucine metabolism. nih.gov In plants, enzymes like allantoate (B10759256) amidinohydrolase and allantoate amidohydrolase are involved in the degradation of other ureide compounds. nih.gov It is plausible that mammalian enzymes with hydrolase or amidase activity could be involved in the breakdown of this compound.
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions, which provides insights into the enzyme's catalytic mechanism, its role in metabolism, and how its activity is controlled. wikipedia.orginfn.it Key parameters in enzyme kinetics include the Michaelis constant (K_M), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). youtube.comfkit.hr
Without the identification of the specific enzymes that metabolize this compound, detailed kinetic data (K_M, V_max) and the precise mechanisms of action are not available. Elucidating these parameters would require isolating the responsible enzymes and conducting kinetic assays. Such studies would reveal the efficiency of the enzymatic conversion, substrate affinity, and potential for inhibition, which are crucial for understanding the compound's metabolic fate. khanacademy.org
Degradation Pathways of this compound
The ultimate metabolic fate of this compound involves its breakdown into smaller, excretable molecules. While the complete degradation pathway in humans has not been extensively detailed, logical pathways can be proposed based on its chemical structure.
Given that this compound is an N-acylurea, a primary route of degradation is likely hydrolysis of the amide bond linking the isovaleryl group to the urea moiety. This enzymatic hydrolysis would yield two main products:
Isovaleric acid: This fatty acid can then enter the established leucine degradation pathway, where it would be activated to isovaleryl-CoA and further metabolized. nih.gov
Urea: A common metabolic end product that is primarily excreted from the body via urine.
This proposed hydrolytic cleavage is a common degradation pathway for many acylated compounds in biological systems. Further oxidation or conjugation of the isovaleric acid moiety could also occur, consistent with general xenobiotic and metabolic degradation processes. researchgate.netresearchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 3-methylbutyrylurea |
| 3-methylcrotonyl-CoA |
| alpha-(cystein-S-yl)this compound |
| alpha-(N-acetylcystein-S-yl)this compound |
| Bromisoval |
| Bromvalerylurea |
| Isovaleric acid |
| Isovaleryl glucuronide |
| Isovaleryl-CoA |
| Isovalerylglycine |
| This compound |
| Leucine |
Extensive searches for specific details on the biochemical cleavage mechanisms, metabolic products, and its role in non-human biological systems and microorganisms have not yielded direct information for the chemical compound this compound.
While general principles of urea metabolism and the biodegradation of other urea-containing compounds, such as herbicides, are documented, this information cannot be directly and accurately applied to this compound without specific scientific studies. The available literature does not provide the specific data required to detail the biochemical pathways of this compound as requested.
Therefore, the following sections on the biochemical pathways involving this compound, including its cleavage mechanisms, metabolites, and role in non-human biological systems, cannot be provided at this time due to a lack of specific research findings on this particular compound. Further experimental studies would be required to elucidate these aspects of this compound's biochemistry.
Analytical Methodologies for Isovalerylurea Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation of isovalerylurea from complex matrices. Both liquid and gas chromatography play crucial roles in its analysis.
Liquid Chromatography (LC) Applications (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of urea-based compounds. For this compound, a reversed-phase HPLC method is a common approach. This typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity.
A typical HPLC method for a compound like this compound would utilize a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. danaher.com Detection is often performed using a UV detector, as the urea (B33335) functional group exhibits absorbance in the low UV region (around 200-220 nm). mtc-usa.compacificbiolabs.com
UPLC, a more recent advancement, employs columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net A gradient UPLC method would be particularly advantageous for resolving this compound from impurities or in complex biological samples. lth.sechromatographyonline.com
Table 1: Illustrative HPLC and UPLC Parameters for this compound Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution | Isocratic or Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 2 µL |
Gas Chromatography (GC) Considerations
Gas chromatography is another valuable technique for the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). However, due to the polar nature and low volatility of urea derivatives, derivatization is often a necessary step to improve their chromatographic behavior.
A common derivatization strategy involves silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. nih.gov Another approach, successfully used for the analysis of related compounds like bromvalerylurea, is acylation with reagents such as heptafluorobutyric anhydride (B1165640). nih.gov This process increases the volatility and thermal stability of the analyte, allowing for its successful separation on a GC column. mdpi.com The choice of a non-polar or medium-polarity capillary column, such as one with a phenyl-polysiloxane stationary phase, is typically appropriate for the separation of the derivatized this compound.
Spectroscopic Characterization and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.
Mass Spectrometry (MS) Applications and Fragmentation Analysis
Mass spectrometry, especially when coupled with a chromatographic separation technique like GC or LC, is a powerful tool for the identification and quantification of this compound. In electron ionization (EI) mode, the this compound molecule will undergo fragmentation, producing a unique mass spectrum that can serve as a chemical fingerprint.
The fragmentation pattern of this compound can be predicted based on its structure. Key fragmentation pathways would likely include:
Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the isovaleryl group, leading to the formation of an isovaleryl radical and a charged urea fragment, or vice versa.
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond. This would result in the loss of a neutral alkene molecule. youtube.com
Loss of the isovaleric side chain: Cleavage of the N-C bond connecting the isovaleryl group to the urea moiety.
The analysis of these fragment ions allows for the confirmation of the compound's identity. nih.govyoutube.comuni-saarland.de
Table 2: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 144 | [M]+• (Molecular Ion) | - |
| 101 | [CH(CH3)2CH2CO]+ | Alpha-cleavage |
| 85 | [CH(CH3)2CH2]+ | Loss of CONH2 |
| 57 | [CH(CH3)2CH]+ | Cleavage of the isobutyl group |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the different types of protons present in the molecule. The chemical shifts of these signals are influenced by the neighboring functional groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the this compound molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. compoundchem.comoregonstate.edumasterorganicchemistry.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| (CH₃)₂CH- | 0.9 (doublet, 6H) | ~22 |
| (CH₃)₂CH- | 2.1 (multiplet, 1H) | ~25 |
| -CH₂-CO- | 2.2 (doublet, 2H) | ~45 |
| -NH-CO- | 7.5 (broad singlet, 1H) | - |
| -CO-NH₂ | 5.5 (broad singlet, 2H) | - |
| -CO-NH- | - | ~158 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:
N-H stretching: A broad band in the region of 3400-3200 cm⁻¹, characteristic of the primary and secondary amine groups in the urea moiety.
C=O stretching: A strong, sharp absorption band around 1650-1600 cm⁻¹, corresponding to the carbonyl group of the urea.
N-H bending: An absorption in the region of 1620-1580 cm⁻¹.
C-H stretching: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the isovaleryl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound is expected to have a relatively simple UV-Vis spectrum. The urea chromophore typically exhibits a weak n → π* transition at around 200-220 nm. pacificbiolabs.comnist.govmsu.eduijsred.com The absorbance is generally low, but can be sufficient for quantitative analysis using a UV detector in liquid chromatography. youtube.com The lack of extensive conjugation in the molecule means that it will not absorb light in the visible region of the spectrum and will therefore be a colorless compound.
Table 4: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
|---|---|
| Mass Spectrometry (EI) | Molecular ion at m/z 144, characteristic fragments at m/z 101, 85, 57, and 44. |
| ¹H NMR | Signals for isobutyl protons (~0.9-2.1 ppm), methylene (B1212753) protons (~2.2 ppm), and amide protons (~5.5 and 7.5 ppm). |
| ¹³C NMR | Carbonyl carbons (~158 and 175 ppm), and aliphatic carbons in the isovaleryl group (~22-45 ppm). |
| Infrared (IR) | N-H stretching (~3400-3200 cm⁻¹), C=O stretching (~1650-1600 cm⁻¹), N-H bending (~1620-1580 cm⁻¹). |
| UV-Vis | Weak absorption maximum around 200-220 nm. |
Advanced Detection and Quantification Strategies
Modern analytical techniques, particularly those based on chromatography coupled with mass spectrometry, offer the high sensitivity and selectivity required for the precise measurement of this compound in complex samples. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for this purpose. The choice of method often depends on the sample matrix, the required level of sensitivity, and the specific research question being addressed.
Sensitivity is a measure of a method's ability to detect and quantify low concentrations of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For instance, a validated GC-MS method for the simultaneous determination of related compounds, bromvalerylurea and allylisopropylacetylurea, demonstrated a lower limit of detection of 0.005 µg/ml for both substances. nih.gov Similarly, a recently developed HPLC method for imidazolidinyl urea reported an LOD of 62.5 x 10-6 mg/mL and an LOQ of 125 x 10-6 mg/mL. benthamscience.com
Selectivity refers to the ability of the method to distinguish and quantify the analyte of interest in the presence of other components in the sample matrix. gmp-compliance.org This is particularly crucial in biological samples where a multitude of endogenous substances can interfere with the analysis. Mass spectrometry-based methods offer high selectivity through the monitoring of specific precursor and product ion transitions.
Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. fda.gov This can include variations in pH, mobile phase composition, temperature, and other chromatographic conditions.
The performance of a validated analytical method for a urea derivative, hydroxyurea (B1673989), using GC-MS, is summarized in the table below, illustrating typical validation parameters. nih.gov
| Performance Parameter | Result |
| Reportable Range | 0.1–100 mcg/mL |
| Accuracy | Within an allowable error of 15% |
| Within-run Imprecision | <15% |
| Between-run Imprecision | <15% |
| Sample Stability | At least 4 hours at room temperature, 2 months at -20°C, and 6 months at -70°C, and after 3 freeze/thaw cycles |
Another example is a validated GC-MS method for novel plant-based substances, which demonstrates the typical performance of such a method. mdpi.com
| Performance Parameter | Result |
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery) | 98.3–101.60% |
| Precision (RSD) | 0.89% to 1.51% |
| Intraday and Interday Precision | ≤2.56% |
The preparation of samples prior to analysis is a critical step that can significantly impact the accuracy and reliability of the results. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and present the analyte in a solvent that is compatible with the analytical instrument. researchgate.net
In biological studies, the complexity of the matrix (e.g., blood, urine, tissue homogenates) presents a significant challenge. researchgate.net Common sample preparation techniques for small molecules like this compound from biological matrices include:
Protein Precipitation: This is a simple and rapid method to remove proteins from plasma or serum samples.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Matrix effects are a common phenomenon in mass spectrometry-based analysis, where co-eluting components from the sample matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govnih.gov A thorough assessment of matrix effects is a crucial part of method validation for bioanalytical studies. nih.gov This is often evaluated by comparing the response of the analyte in a pure solution to its response in an extract of the biological matrix. nih.gov
For synthetic studies, sample preparation is often simpler as the matrix is typically less complex. However, it is still necessary to remove any unreacted starting materials, catalysts, or by-products that could interfere with the analysis.
The table below summarizes the extraction efficiency of a validated GC-MS method for hydroxyurea from plasma, which serves as an example of what could be expected for this compound. nih.gov
| Sample Concentration | Average Extraction Efficiency |
| 1 mcg/mL | 2.2% |
| 5 mcg/mL | 1.8% |
| 10 mcg/mL | 1.6% |
| 50 mcg/mL | 1.4% |
Structure Activity Relationship Studies and Analog Design
Design and Synthesis of Isovalerylurea Analogues
The generation of novel this compound derivatives is a process guided by rational design principles and executed through established synthetic chemistry pathways.
The rational design of this compound analogues is predicated on modifying its core structure to enhance desired biological activities. A key strategy involves deconstructing the molecule into key pharmacophoric components and systematically altering them. For instance, the acyl urea (B33335) scaffold allows for modifications that can introduce additional rotatable bonds, conformations, and improve aqueous solubility through enhanced hydrogen-donor and acceptor capabilities. nih.gov
Design principles often involve active subunit combination, where known active chemical motifs are incorporated into the this compound backbone. nih.gov This approach aims to create novel derivatives with potentially synergistic or improved activity profiles. The process may also involve creating more synthetically accessible open-ring analogs of complex parent compounds to facilitate rapid synthesis and screening of a diverse library of derivatives. nih.gov Lipophilic substitutions on the urea group are a critical consideration, as they can significantly influence selectivity for specific biological targets. nih.gov Similarly, modifications to substituents on aromatic rings within the analogs, such as the introduction of methyl, acetyl, amino, or chloro groups, can enhance biological activity. youtube.com
The ultimate goal of these design strategies is to develop lead compounds that can undergo further structural optimization for enhanced potency and selectivity. nih.govnih.gov
The synthesis of acyl urea derivatives, including analogues of this compound, can be achieved through efficient, multi-step procedures. A common and facile approach involves a two-step process. nih.gov First, a key intermediate, such as an N-(phenoxycarbonyl)benzamide, is generated. This intermediate is then coupled with appropriate amines, which can range from weakly to strongly nucleophilic, to yield the final acyl urea compounds. nih.gov This method is advantageous as it proceeds under mild reaction conditions and is suitable for generating a diverse range of derivatives. nih.gov
Another established synthetic route involves the reaction of substituted anilines with phenyl chloroformate to form carbamate (B1207046) analogs. mdpi.com These intermediates can then be further reacted to produce the final urea derivatives. More direct methods include fusing a precursor like phthalic anhydride (B1165640) with urea at high temperatures. mdpi.com The resulting products are then purified and structurally confirmed using spectroscopic methods such as 1H and 13C-NMR and high-resolution mass spectrometry. nih.gov
Below is a table summarizing common synthetic strategies for urea derivatives.
| Strategy | Description | Key Reactants | Advantages |
|---|---|---|---|
| Isocyanate Intermediate Coupling | A two-step process involving the generation of an N-(phenoxycarbonyl)benzamide intermediate followed by coupling with various amines. nih.gov | Benzoyl isocyanate, Phenol, Amines | Mild conditions, suitable for diverse derivatives, good yields. nih.gov |
| Carbamate Analog Route | Involves the initial synthesis of phenyl(substituted phenyl)carbamate analogs which are then converted to the final urea compounds. mdpi.com | Substituted anilines, Phenyl chloroformate | Multi-step process allowing for controlled modifications. mdpi.com |
| High-Temperature Fusion | Direct fusion of starting materials at elevated temperatures to form a key intermediate like phthalimide. mdpi.com | Phthalic anhydride, Urea | A rapid method for creating specific intermediates. mdpi.com |
Theoretical Molecular Interactions and Modeling
Computational chemistry provides powerful tools to predict and analyze the molecular interactions of this compound analogs, guiding the design and prioritization of synthetic targets.
Computational techniques are integral to modern drug design and are applied to understand the potential interactions of this compound derivatives at a molecular level. rsc.org
Molecular Docking is a widely used technique to predict the preferred orientation of a ligand (e.g., an this compound analog) when bound to a specific protein target. nih.gov This method simulates the binding process, estimating the binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site. nih.gov By comparing the docking scores and binding modes of different analogs, researchers can prioritize compounds that are predicted to bind most effectively to the target. mdpi.comnih.gov Docking studies can reveal how a designed molecule might mimic the binding of a known potent ligand, providing a rationale for its potential activity. nih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net DFT calculations can determine thermodynamic properties related to a compound's antioxidant activity, such as bond dissociation enthalpy (BDE). nih.govnih.gov The theory is also used to analyze the distribution of electron density and molecular orbitals (e.g., HOMO and LUMO), which helps in predicting reactive sites within a molecule. researchgate.net By understanding these electronic properties, DFT provides insights into the structure-activity relationships of a series of compounds. researchgate.net
This table outlines the applications of key computational chemistry approaches in the study of this compound analogs.
| Computational Method | Primary Application | Information Gained |
|---|---|---|
| Molecular Docking | Predicts ligand-protein binding. nih.gov | Binding affinity (docking score), binding mode, key amino acid interactions (e.g., H-bonds). mdpi.com |
| Density Functional Theory (DFT) | Investigates electronic structure and reactivity. nih.gov | Molecular geometry, electronic properties (HOMO/LUMO), spin density, bond dissociation enthalpy. researchgate.netresearchgate.net |
The insights gained from computational modeling allow for the prediction of how structural modifications to this compound will affect its chemical reactivity and biological interactions.
DFT calculations can predict the reactivity of different sites on an this compound analog. For example, the calculated spin density on an atom can indicate its role in antioxidant activity. researchgate.net By comparing these theoretical values with experimental findings, a strong correlation between chemical structure and activity can be established. nih.gov
Molecular docking simulations provide a detailed profile of the potential biochemical interactions between an this compound analog and its target receptor. The resulting models can show that steric and hydrophobic fields are in good agreement with the geometry of the ligand-receptor interaction. nih.gov These simulations can explain the protective or inhibitory effects of the designed compounds by demonstrating competitive binding in the active site of a target enzyme. nih.gov The identification of specific hydrogen bonds and other non-covalent interactions helps to rationalize the observed binding affinities and guide further structural modifications to optimize these interactions for improved potency. mdpi.com
Future Directions in Isovalerylurea Research
Exploration of Novel Synthetic Pathways
The synthesis of urea (B33335) derivatives, including isovalerylurea, is undergoing significant evolution, with a strong emphasis on developing more sustainable, efficient, and safer methodologies. Future research will likely concentrate on "green chemistry" approaches to minimize environmental impact and enhance practicality. rsc.orgresearchgate.net
Key areas of exploration include:
Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and efficiency under mild conditions. researchgate.netnih.gov Research into enzymes like lipases or amidases could yield pathways to synthesize this compound from bio-based precursors, reducing the reliance on harsh chemical reagents. This approach is part of a broader trend to develop more environmentally friendly production methods for pharmaceuticals and other high-value chemicals. nih.gov
Flow Chemistry: Continuous flow synthesis represents a paradigm shift from traditional batch processing. nih.gov For this compound synthesis, flow chemistry could enable safer handling of reactive intermediates, improve reaction control, and allow for streamlined purification processes. nih.gov A notable example in urea synthesis involves the Curtius rearrangement in a flow system, which safely handles potentially hazardous azide (B81097) intermediates to produce the target urea derivatives with high yields. nih.gov
Isocyanate-Free Routes: Traditional urea synthesis often involves isocyanates, which pose significant health and safety risks. rsc.org Future research will increasingly focus on isocyanate-free pathways. One such method is the melt polycondensation of urea with diamines, which proceeds without catalysts or solvents and could be adapted for smaller molecules like this compound. rsc.org Another approach involves the dehydration of N-formamides using greener reagents like p-toluenesulfonyl chloride (p-TsCl), which offers a simplified protocol and a significantly reduced environmental factor (E-factor) compared to traditional reagents. rsc.org
Advanced Catalysis: The development of novel catalysts, such as nanocatalysts, is a promising avenue. nih.gov These catalysts can offer high efficiency, selectivity, and recyclability, aligning with the principles of green chemistry. For instance, custom-designed nanocatalysts have been shown to be effective in the synthesis of complex heterocyclic compounds and could be engineered for acylurea production. nih.gov
These innovative synthetic strategies aim to create pathways that are not only more efficient but also economically and environmentally sustainable, paving the way for broader applications of this compound.
Advanced Elucidation of Biological Transformations and Enzyme Mechanisms
Understanding how this compound is metabolized and processed in biological systems is crucial. Future research will employ advanced biochemical and molecular techniques to identify the specific enzymes involved and elucidate their catalytic mechanisms.
Role of Cytochrome P450 (CYP) Enzymes: The Cytochrome P450 system is a family of enzymes primarily responsible for Phase I metabolism of a vast number of compounds. nih.govopenanesthesia.org These enzymes catalyze oxidative reactions, which can convert lipophilic substances into more water-soluble molecules for easier excretion. nih.govopenanesthesia.org Research indicates that related acylureas undergo metabolism, and it is highly probable that CYP enzymes are involved in the transformation of this compound, likely through hydroxylation of the isovaleryl side chain. oup.comnih.govnih.gov Future studies will focus on identifying the specific CYP isozymes (e.g., CYP3A4, CYP2D6) responsible for its metabolism, which is essential for understanding potential interactions with other substances. nih.govyoutube.com
Enzymatic Degradation and Hydrolysis: Beyond oxidation, the breakdown of the urea structure itself is a key area of investigation. Enzymes such as esterases, amidases, or specific ureases could catalyze the hydrolysis of this compound into isovaleric acid and urea. nih.govplos.org Studies on the enzymatic degradation of other complex molecules, like sulfonylurea herbicides and biopolyesters, have demonstrated the power of enzymes like esterases and cutinases in breaking down stable chemical structures. nih.govmdpi.com Identifying and characterizing the specific hydrolases that act on this compound will provide a complete picture of its catabolic pathway.
Metabolite Identification: A primary objective will be the definitive identification of all metabolic products of this compound in various biological systems. The metabolism of the related compound, bromvalerylurea, has been shown to yield metabolites such as α-(cystein-S-yl)this compound, indicating that complex conjugations can occur in addition to simple hydrolysis or oxidation. oup.comnih.gov Advanced analytical techniques will be essential to isolate and characterize these novel metabolites.
A comprehensive understanding of these biological transformations is fundamental to predicting the compound's residence time, biological activity, and interactions within a living system.
Development of Innovative Analytical Techniques
The accurate and sensitive detection of this compound and its metabolites in complex biological matrices like blood, urine, or tissue is a significant analytical challenge. nih.gov Future research will focus on developing and refining innovative analytical methods with lower detection limits and higher specificity.
Hyphenated Chromatographic Techniques: The combination of separation techniques with powerful detection technologies, known as hyphenation, is the cornerstone of modern analytical chemistry. chromatographytoday.comchemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for analyzing non-volatile compounds in biological samples. iosrjournals.org Tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations. nih.goviosrjournals.org A specific method using frit-fast atom bombardment LC-MS has already been successfully developed for the simultaneous determination of bromvalerylurea and its metabolites, including this compound (referred to as 3-methylbutyrylurea), demonstrating the power of this approach. oup.comnih.gov Future work will involve optimizing these methods for higher throughput and broader application.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound or its breakdown products, GC-MS remains a valuable tool. It offers excellent chromatographic resolution and is highly effective for identifying and quantifying small molecules. chemijournal.comiosrjournals.org
Advanced Spectroscopic and Chemiluminescent Methods: While mass spectrometry is dominant, other detection methods continue to evolve. Research into novel chemiluminescence-based detection systems for urea compounds promises to improve sensitivity and selectivity. deakin.edu.auresearchgate.net Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chromatography (LC-NMR), can provide detailed structural information on unknown metabolites directly from a separated mixture. chromatographytoday.com
The table below summarizes the key analytical techniques and their future applications in this compound research.
| Technique | Principle | Application in this compound Research | Future Advancements |
|---|---|---|---|
| LC-MS/MS | Combines liquid chromatography separation with highly sensitive and selective mass analysis. | Primary tool for quantifying this compound and its metabolites in biological fluids. oup.comnih.gov | Higher throughput methods, improved ionization sources, and greater sensitivity for trace analysis. |
| GC-MS | Separates volatile compounds via gas chromatography before mass analysis. chemijournal.com | Analysis of volatile precursors or degradation products like isovaleric acid. | Two-dimensional GC (GCxGC) for resolving highly complex mixtures. chemijournal.com |
| LC-NMR | Couples liquid chromatography with NMR spectroscopy for direct structural elucidation of separated compounds. chromatographytoday.com | Identifying novel and unexpected metabolites without the need for isolation and purification. | Increased sensitivity through cryoprobe technology and more sophisticated data analysis software. |
| Chemiluminescence Detection | Measures light produced from a chemical reaction involving the analyte. deakin.edu.au | Development of highly sensitive assays for this compound in specific applications. | New reagent systems with higher quantum yields and specificity for urea-based compounds. |
These advancements will be critical for accurately mapping the biochemical pathways of this compound and for its potential use in diagnostic or monitoring applications.
Investigation of this compound in Emerging Biochemical Systems
Beyond its synthesis and metabolism, future research will explore the presence and function of this compound within broader biochemical and physiological contexts, particularly through the lens of "omics" technologies.
Metabolomics and Biomarker Discovery: Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological system. nightingalehealth.com High-throughput platforms can now measure hundreds to thousands of metabolites in a single sample. nightingalehealth.com Future research will likely include this compound in large-scale metabolomic profiling of human cohorts, such as the UK Biobank. nightingalehealth.com By correlating its concentration with health and disease states, this compound could be identified as a novel biomarker for specific conditions. Given its structure, it may be particularly relevant to inborn errors of amino acid metabolism, such as isovaleric acidemia, which results from a deficiency in an enzyme involved in leucine (B10760876) catabolism and leads to the accumulation of isovaleryl-CoA derivatives. researchgate.net
Stable Isotope-Resolved Metabolomics (SIRM): SIRM is a powerful technique that uses stable isotope tracers (e.g., ¹³C-labeled glucose or amino acids) to map the flow of atoms through metabolic pathways in real-time. nih.govnih.gov This approach could be used to definitively trace the endogenous origin of this compound. For example, by administering ¹³C-labeled leucine, researchers could track the label's incorporation into the isovaleryl moiety of the molecule, confirming its link to amino acid catabolism. nih.gov This would provide unprecedented insight into the dynamics of its formation and turnover in both healthy and diseased states. nih.gov
The integration of this compound into these systems-level investigations will help to define its biochemical significance and explore its potential as an indicator of metabolic health.
Q & A
Q. How should researchers design studies to investigate this compound’s potential off-target effects?
- Methodological Answer :
- Phase 1 : High-throughput screening (HTS) against a panel of 300+ kinases/epigenetic targets.
- Phase 2 : Chemoproteomics (activity-based protein profiling) to detect covalent binding.
- Phase 3 : In silico docking studies (AutoDock Vina) to predict binding affinities.
- Triangulate findings with transcriptomic data to prioritize pathways for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
